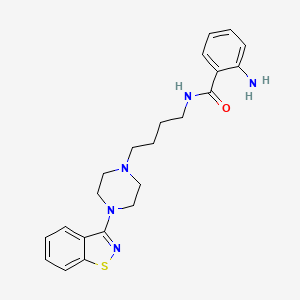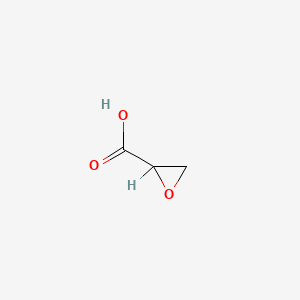
环氧乙烷-2-羧酸
描述
科学研究应用
Oxirane-2-carboxylic acid finds applications in various scientific research fields:
作用机制
Target of Action
Oxirane-2-carboxylic acid, also known as Glycidic acid, primarily targets oxiranes in the presence of carboxylic acids . Oxiranes are commonly used in the synthesis of resins, composite materials, and plasticizers . They also allow the formation of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .
Mode of Action
The compound interacts with its targets through a ring-opening reaction initiated by a tertiary amine . This reaction leads to the formation of β-hydroxypropyl ester . The reaction is a series of parallel consecutive stages:
- Quaternization of tertiary amine by activated oxirane .
- Carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .
Biochemical Pathways
The biochemical pathway affected by Oxirane-2-carboxylic acid is the ring-opening reactions of oxiranes . This pathway is crucial in the synthesis of pharmaceutical and natural products . The downstream effects include the formation of β-hydroxypropyl ester .
Pharmacokinetics
The kinetic parameters of β-hydroxypropyl ester formation, including reaction orders, rate constants, and activation energies, were established at the temperature range 323–353 k .
Result of Action
The result of the action of Oxirane-2-carboxylic acid is the formation of β-hydroxypropyl ester . This compound is formed through a ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine .
Action Environment
The action of Oxirane-2-carboxylic acid is influenced by environmental factors such as temperature . The reaction orders, rate constants, and activation energies were established at the temperature range 323–353 K . This suggests that the reaction rate and efficacy of Oxirane-2-carboxylic acid may vary depending on the temperature of the environment .
生化分析
Biochemical Properties
Oxirane-2-carboxylic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with carboxylate anions, which participate in the ring-opening of both nonactivated and activated oxirane . This interaction is crucial for the formation of β-hydroxypropyl esters, which are important intermediates in the synthesis of pharmaceuticals and natural products . Additionally, oxirane-2-carboxylic acid can act as a substrate for certain epoxide hydrolases, leading to the formation of diols.
Cellular Effects
Oxirane-2-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit mitochondrial respiration by interacting with phospholipases A2 . This inhibition can lead to alterations in cellular energy production and metabolic flux. Furthermore, oxirane-2-carboxylic acid has been shown to impact the proliferation of certain cell types, potentially through its effects on mitochondrial function .
Molecular Mechanism
The molecular mechanism of oxirane-2-carboxylic acid involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. One primary mechanism is the ring-opening reaction catalyzed by tertiary amines, leading to the formation of β-hydroxypropyl esters . This reaction involves the quaternization of tertiary amines by activated oxirane, followed by the participation of carboxylate anions in the ring-opening process . Additionally, oxirane-2-carboxylic acid can inhibit carnitine palmitoyl transferases 1 (CPT1), thereby blocking fatty acid oxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxirane-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that oxirane-2-carboxylic acid can undergo ring-opening reactions over time, leading to the formation of various products . These reactions can be influenced by factors such as temperature and the presence of catalysts. Long-term effects on cellular function have also been observed, particularly in relation to mitochondrial respiration and energy production .
Dosage Effects in Animal Models
The effects of oxirane-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to produce hypoglycemic effects by inhibiting fatty acid oxidation and gluconeogenesis . At higher doses, oxirane-2-carboxylic acid can exhibit toxic effects, including disruptions in cellular metabolism and energy production . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Oxirane-2-carboxylic acid is involved in several metabolic pathways. It participates in the metabolism of 2-oxocarboxylic acids, which are key intermediates in various biochemical processes . The compound can be metabolized through ring-opening reactions catalyzed by carboxylate anions, leading to the formation of β-hydroxypropyl esters . Additionally, oxirane-2-carboxylic acid can interact with enzymes involved in fatty acid metabolism, such as carnitine palmitoyl transferases .
Transport and Distribution
The transport and distribution of oxirane-2-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes through specific transporters, facilitating its distribution to various cellular compartments . Additionally, oxirane-2-carboxylic acid can accumulate in certain tissues, where it may exert its biochemical effects .
Subcellular Localization
Oxirane-2-carboxylic acid exhibits specific subcellular localization patterns that influence its activity and function. The compound can be localized to multiple subcellular compartments, including mitochondria, where it interacts with enzymes involved in energy production . This localization is facilitated by targeting signals and post-translational modifications that direct oxirane-2-carboxylic acid to specific organelles . The subcellular localization of the compound is crucial for its role in regulating cellular metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions: Oxirane-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of alkenes using peracids, such as peracetic acid or performic acid, to form the epoxide ring. The subsequent hydrolysis of the epoxide ring in the presence of a carboxylic acid yields oxirane-2-carboxylic acid .
Industrial Production Methods: In industrial settings, the production of oxirane-2-carboxylic acid often involves the Prilezhaev epoxidation process. This method utilizes peracids generated in situ by the oxidation of formic or acetic acids with hydrogen peroxide. The resulting epoxide is then hydrolyzed to form the desired carboxylic acid .
化学反应分析
Types of Reactions: Oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack.
Substitution Reactions: The compound can participate in substitution reactions where the oxirane ring is opened and replaced by other functional groups.
Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to yield alcohols.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, carboxylic acids, amines.
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
β-Hydroxypropyl Esters: Formed through the ring-opening reaction with carboxylic acids.
Functionalized Alcohols: Resulting from the reduction of the carboxylic acid group.
相似化合物的比较
Ethylene Oxide: A simpler epoxide with a two-carbon oxirane ring.
Propylene Oxide: An epoxide with a three-carbon oxirane ring.
Epichlorohydrin: An epoxide with a chloromethyl group.
Comparison: Oxirane-2-carboxylic acid is unique due to the presence of both an oxirane ring and a carboxylic acid group. This dual functionality imparts distinct reactivity compared to simpler epoxides like ethylene oxide and propylene oxide. The carboxylic acid group allows for additional reactions, such as esterification and amidation, which are not possible with simpler epoxides .
属性
IUPAC Name |
oxirane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3/c4-3(5)2-1-6-2/h2H,1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGHWLKHGCENJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964569 | |
| Record name | Oxirane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-11-7 | |
| Record name | Glycidic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epoxypropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycidic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF67YQ22DH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


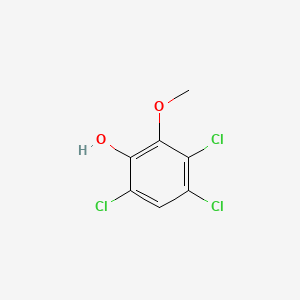
![Methyl 8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylatato(2-)](/img/structure/B1221512.png)


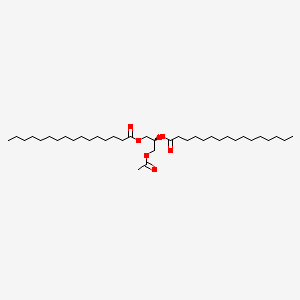
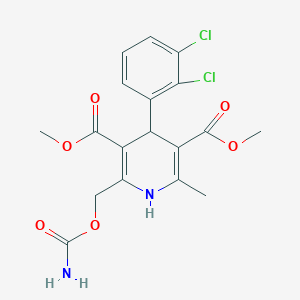

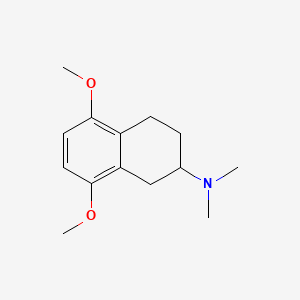
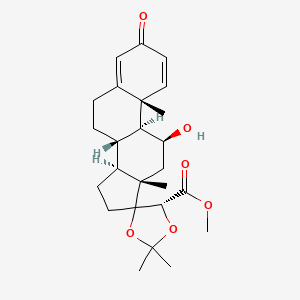


![n-[3-(Pyridin-2-yldisulfanyl)propanoyl]glutamic acid](/img/structure/B1221528.png)
![[6-[19-[[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-methoxymethyl]-10,13-dihydroxy-6,17-dimethoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate](/img/structure/B1221529.png)
